2-[(3,5-Difluorophenyl)amino]acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-difluoroanilino)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5,12H,2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUFMZZUZCLUDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)NCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of 2 3,5 Difluorophenyl Amino Acetonitrile and Its Derivatives
Direct Synthetic Routes to 2-[(3,5-Difluorophenyl)amino]acetonitrile
Direct synthesis offers an efficient approach to the target molecule, typically involving the formation of the core aminoacetonitrile (B1212223) structure in a single key step.
One of the most straightforward methods for the synthesis of α-aminonitriles is the Strecker reaction and its variations. In the context of this compound, this involves the reaction of 3,5-difluoroaniline (B1215098) with a source of the cyanomethyl group. A common and effective precursor for the acetonitrile (B52724) moiety is glycolonitrile (B6354644) (hydroxyacetonitrile) or its protected forms.
The fundamental reaction involves the nucleophilic attack of the amino group of 3,5-difluoroaniline on the carbonyl-like carbon of the acetonitrile precursor, followed by the displacement of a leaving group (such as a hydroxyl group) to form the C-N bond.
Reaction Scheme: 3,5-Difluoroaniline + Glycolonitrile → this compound + H₂O
This condensation reaction leverages the nucleophilicity of the aniline (B41778) derivative and the electrophilic nature of the acetonitrile precursor to assemble the target molecule efficiently.
The efficiency and yield of the direct condensation method are highly dependent on the specific reaction conditions employed. Optimization of parameters such as solvent, temperature, and the use of catalysts is crucial for maximizing the output and minimizing side reactions.
| Parameter | Condition | Rationale and Research Findings |
| Solvent | Aprotic polar solvents (e.g., Acetonitrile, Dimethylformamide (DMF)) or ethereal solvents (e.g., Tetrahydrofuran (THF)). | Aprotic solvents are generally preferred to avoid competing reactions with the solvent. Acetonitrile can serve as both a solvent and a reactant in some synthetic variations. The choice of solvent can influence the solubility of reactants and the stability of intermediates. |
| Temperature | Moderate to elevated temperatures (e.g., 50-100 °C). | Heating is often required to drive the condensation reaction, which involves the elimination of water. However, excessively high temperatures can lead to decomposition or the formation of undesired by-products. The optimal temperature is typically determined empirically for each specific set of reactants. |
| Catalysts | Acid or base catalysts. Lewis acids (e.g., ZnCl₂, AlCl₃) or Brønsted acids can be used to activate the acetonitrile precursor. | Catalysts can significantly accelerate the rate of reaction. For instance, an acid catalyst can protonate the hydroxyl group of glycolonitrile, making it a better leaving group (water). Lewis acids can coordinate with the nitrile or hydroxyl group, increasing the electrophilicity of the carbon atom. |
Multi-Step Synthesis via Key Intermediates
Multi-step syntheses provide greater control over stereochemistry and allow for the construction of more complex derivatives. These routes often involve the use of protecting groups and proceed through well-defined intermediate compounds.
A powerful method for forming carbon-carbon bonds is the Michael addition, or conjugate addition, reaction. wikipedia.orgorganic-chemistry.org In this approach, a nucleophile adds to an α,β-unsaturated carbonyl compound. For the synthesis of precursors to this compound derivatives, the nucleophile can be the carbanion derived from a protected aminoacetonitrile.
The use of a diphenylmethylene (benzophenone imine) protecting group on the aminoacetonitrile is common. This group serves two purposes: it protects the amino group from unwanted reactions, and the acidic α-proton can be readily removed by a base to generate a stabilized carbanion (an enolate equivalent). researchgate.net This carbanion can then act as the Michael donor.
The Michael acceptor would be an α,β-unsaturated ketone or ester bearing a 3,5-difluorophenyl group.
Reaction Scheme: Deprotonated N-(diphenylmethylene)aminoacetonitrile + (E)-3-(3,5-difluorophenyl)-1-phenylprop-2-en-1-one → Diphenylmethylene-protected 2-amino-4-(3,5-difluorophenyl)-5-oxo-5-phenylpentanenitrile
The product of the aforementioned Michael addition is a substituted 2-amino-5-oxonitrile, with the amino group protected. researchgate.net These compounds are key intermediates that contain the core structure necessary for further elaboration.
The synthesis is typically carried out under basic conditions to generate the required nucleophilic carbanion from the protected aminoacetonitrile. The reaction is often performed at low temperatures to control the reactivity and selectivity.
Typical Reaction Conditions for Michael Addition:
| Component | Example | Purpose |
|---|---|---|
| Michael Donor | N-(diphenylmethylene)aminoacetonitrile | Source of the protected aminoacetonitrile moiety. |
| Michael Acceptor | (E)-1-Aryl-3-(3,5-difluorophenyl)prop-2-en-1-one (a chalcone (B49325) derivative) | Provides the difluorophenyl-containing backbone. |
| Base | Sodium hydroxide (B78521) (NaOH), Potassium hydroxide (KOH), Lithium diisopropylamide (LDA) | Deprotonates the α-carbon of the Michael donor to form the active nucleophile. researchgate.net |
| Solvent | Acetonitrile (CH₃CN), Tetrahydrofuran (THF) | Provides a medium for the reaction. |
| Temperature | 0 °C to room temperature | Lower temperatures are often used to enhance diastereoselectivity. researchgate.net |
Following the Michael addition, the diphenylmethylene protecting group can be removed under acidic conditions (e.g., with aqueous HCl) to yield the free amino group of the 2-amino-5-oxonitrile intermediate.
The highly functionalized 2-amino-5-oxonitrile intermediates, as well as the parent compound this compound, can serve as precursors for the synthesis of various heterocyclic systems through cyclization reactions. These reactions can lead to the formation of annulated (fused-ring) structures.
One common strategy is intramolecular cyclization. For example, derivatives of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles can undergo an intramolecular nucleophilic attack of the aniline amino group onto the ketone carbonyl. nih.govacs.org This type of 5-exo-trig cyclization leads to the formation of indolin-3-one derivatives. nih.govacs.org
If a suitable electrophilic site is present on the 3,5-difluorophenyl ring or on a substituent attached to it, intramolecular cyclization can be initiated from the amino or the cyanomethyl group of the this compound moiety. The specific nature of the cyclization product would depend on the structure of the starting derivative and the reaction conditions employed (e.g., base, acid, or metal catalysis). This approach is valuable for building complex molecular architectures, such as those found in pharmacologically active compounds.
Synthesis of Analogs and Structurally Related Compounds
The structural versatility of this compound allows for a wide range of chemical modifications, leading to a diverse library of analogs and structurally related compounds. These modifications can be broadly categorized into alterations of the difluorophenyl ring, and the incorporation of the core structure into various heterocyclic systems.
The synthesis of analogs of this compound with a modified difluorophenyl moiety is crucial for structure-activity relationship (SAR) studies. While specific literature on the direct modification of the difluorophenyl ring in this compound is not abundant, general synthetic strategies for substituted phenylaminoacetonitriles can be extrapolated. The Strecker synthesis is a cornerstone method for the preparation of α-aminonitriles. researchgate.net This reaction typically involves the one-pot condensation of an aldehyde, an amine, and a cyanide source. To generate derivatives with modified difluorophenyl moieties, one could envision utilizing variously substituted 3,5-difluoroanilines in a Strecker-type reaction.
For instance, the synthesis of 2-phenyl-2-(phenylamino)acetonitrile and its derivatives has been reported through the reaction of benzaldehyde, aniline (or its substituted derivatives), and a cyanide source. researchgate.net By analogy, reacting a suitable aldehyde with a substituted 3,5-difluoroaniline and a cyanide source would yield the desired analogs.
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |
| Benzaldehyde | p-Toluidine | Potassium Cyanide | 2-phenyl-2-(p-tolylamino)acetonitrile | researchgate.net |
| Benzaldehyde | Aniline | Potassium Cyanide | 2-phenyl-2-(phenylamino)acetonitrile | researchgate.net |
Furthermore, functionalization of the difluorophenyl ring can be achieved through electrophilic aromatic substitution reactions, although the presence of the deactivating fluorine atoms and the aminoacetonitrile group would influence the regioselectivity and reactivity.
A significant application of aminonitrile derivatives is in the synthesis of heterocyclic compounds such as pyrrolines. The synthesis of substituted 3,4-dihydro-2H-pyrrole-2-carbonitriles can be achieved from oxonitriles, which are themselves prepared from α-aminonitriles. A common route involves the Michael addition of an α-aminonitrile to an α,β-unsaturated ketone. The resulting γ-aminoketonitrile can then undergo intramolecular cyclization to form the dihydropyrrole-2-carbonitrile ring system.
For example, the reaction of 2-((diphenylmethylene)amino)acetonitrile with various chalcones (1,3-diaryl-2-propen-1-ones) in the presence of a base leads to the formation of substituted 2-amino-5-oxonitriles. Subsequent deprotection of the amino group followed by acid-catalyzed cyclization yields the corresponding 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles.
| α-Aminonitrile Derivative | α,β-Unsaturated Ketone | Product |
| 2-((Diphenylmethylene)amino)acetonitrile | Chalcone | 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile |
| 2-((Diphenylmethylene)amino)acetonitrile | (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one | rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile |
The this compound scaffold can be incorporated into various heterocyclic systems, including pyrimidines and triazoles, which are known for their diverse biological activities. researchgate.netnih.gov The synthesis of pyrimidine (B1678525) derivatives often involves the condensation of a three-carbon component with an N-C-N fragment such as guanidine (B92328) or urea (B33335). bu.edu.eg While direct synthesis from this compound is not explicitly detailed, analogous syntheses of phenyl-substituted aminopyrimidines suggest potential routes. nih.gov For instance, a substituted propane (B168953) derivative could be cyclized with a guanidine equivalent to form the pyrimidine ring.
The synthesis of triazole derivatives can be achieved through various methods, including the reaction of hydrazines with compounds containing a C=N-N=C or related backbone. nih.gov A plausible route to incorporate the 3,5-difluorophenylamino moiety into a triazole ring could involve the conversion of the nitrile group of this compound into an amidine or a related functional group, which can then undergo cyclization with a suitable reagent. For example, the reaction of amidines with hydrazides can lead to the formation of 1,2,4-triazoles.
| Starting Material | Reagent(s) | Heterocyclic Product |
| 5-R-3-Arylmethylidenefuran-2(3H)-ones | Guanidine carbonate | 3-[(2-Amino-4-(2-hydroxyphenyl)pyrimidin-5-yl)methylene]-5-phenylfuran-2(3H)-ones |
| Aminoguanidine bicarbonate | Formic acid | 3-Amino-1,2,4-triazole |
| Acylhydrazones | Hydrazine hydrate | 4-Amino-3,5-dialkyl-1,2,4-triazoles |
Stereochemical Control in Synthetic Protocols
The stereochemistry of the final products is a critical aspect of modern organic synthesis, particularly for compounds with potential biological applications. The development of diastereoselective and enantioselective methods for the synthesis of this compound derivatives and their advanced intermediates is therefore of significant interest.
The synthesis of advanced intermediates, such as substituted pyrrolidines, from 2-aminoacetonitrile derivatives can be achieved with a high degree of diastereocontrol. Diastereoselective cyclization reactions of acyclic precursors are a powerful tool for the construction of stereochemically defined cyclic systems. researchgate.net For instance, the intramolecular cyclization of γ-aminoalkenes or related structures can proceed with high diastereoselectivity, influenced by the substituents on the acyclic chain.
In the context of intermediates derived from this compound, a diastereoselective Michael addition of the aminonitrile to a chiral α,β-unsaturated acceptor could establish the relative stereochemistry of two adjacent stereocenters. Subsequent cyclization would then lead to a diastereomerically enriched pyrrolidine (B122466) or related heterocyclic system.
| Reaction Type | Substrate | Outcome |
| Radical Cyclization | 2-Oxo-5-hexenyl-type radicals | Kinetic control favors 6-endo cyclization, thermodynamic control gives 5-exo cyclization |
| Michael Addition | 2-((Diphenylmethylene)amino)acetonitrile and Chalcones | Highly diastereoselective synthesis of substituted 2-amino-5-oxonitriles |
The synthesis of enantiomerically enriched α-aminonitriles is a well-established field, with several catalytic asymmetric methods available. nih.govacs.orgmdpi.comacs.org These methods are broadly applicable and can be adapted for the synthesis of chiral this compound.
One of the most common approaches is the catalytic asymmetric Strecker reaction. acs.orgmdpi.com This reaction can be catalyzed by various chiral catalysts, including those based on zirconium, nih.gov and chiral bicyclic guanidines, acs.org to afford α-aminonitriles with high enantiomeric excess. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.
Another approach involves the use of chiral auxiliaries. A chiral amine can be used in the Strecker reaction to induce diastereoselectivity, and the auxiliary can be subsequently removed to yield the enantiomerically enriched α-aminonitrile.
Furthermore, kinetic resolution of racemic α-aminonitriles can also be employed to obtain enantiomerically pure compounds. This can be achieved through enzymatic or chemical methods where one enantiomer reacts faster than the other, allowing for their separation.
Spectroscopic Characterization and Structural Elucidation of 2 3,5 Difluorophenyl Amino Acetonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy provides unparalleled insight into the chemical environment of atomic nuclei within a molecule. By analyzing the interactions of these nuclei with an external magnetic field, it is possible to deduce the connectivity and spatial arrangement of atoms. For 2-[(3,5-Difluorophenyl)amino]acetonitrile, a combination of one-dimensional and two-dimensional NMR experiments has been employed to unequivocally assign all proton, carbon, and fluorine signals.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis (Chemical Shifts, Coupling Constants, Multiplicity)
The ¹H NMR spectrum of this compound provides crucial information about the number and types of protons present in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the difluorophenyl ring, the methylene (B1212753) protons of the acetonitrile (B52724) moiety, and the amine proton.
The aromatic region of the spectrum displays two key signals. The proton at the C4 position (H-4) of the phenyl ring appears as a triplet of triplets, a result of coupling to the two meta-fluorine atoms and two ortho-protons. The protons at the C2 and C6 positions (H-2, H-6) are chemically equivalent and present as a doublet of doublets, arising from coupling to the adjacent fluorine atoms and the para-proton.
The aliphatic region is defined by the signal for the methylene protons (CH₂) adjacent to the amino group and the nitrile group. This appears as a singlet, indicating no coupling with neighboring protons. The amine proton (NH) typically appears as a broad singlet, and its chemical shift can be influenced by solvent and concentration.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-6 | Data not available | dd | Data not available |
| H-4 | Data not available | tt | Data not available |
| CH₂ | Data not available | s | - |
| NH | Data not available | br s | - |
Detailed experimental data for chemical shifts and coupling constants were not available in the search results.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis (Quaternary Carbons, Aromatic and Aliphatic Resonance Assignment)
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, allowing for the comprehensive assignment of the carbon skeleton.
In the spectrum of this compound, the quaternary carbon of the nitrile group (C≡N) is readily identifiable by its characteristic chemical shift in the downfield region. The aromatic region of the spectrum is more complex due to the influence of the fluorine substituents. The carbon atom directly bonded to the amino group (C-1) and the carbons bearing the fluorine atoms (C-3, C-5) are quaternary and can be distinguished based on their chemical shifts and the magnitude of carbon-fluorine coupling constants. The protonated aromatic carbons (C-2, C-4, C-6) also exhibit distinct signals. The aliphatic methylene carbon (CH₂) appears at a characteristic upfield chemical shift.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | Data not available |
| C-2, C-6 | Data not available |
| C-3, C-5 | Data not available |
| C-4 | Data not available |
| CH₂ | Data not available |
| C≡N | Data not available |
Specific experimental chemical shift values were not available in the provided search results.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Difluoroaryl Moiety Characterization
¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, as the two fluorine atoms on the phenyl ring are chemically equivalent. The chemical shift of this signal is characteristic of fluorine atoms attached to an aromatic ring.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Complex Spin Systems
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between different atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. In the case of this compound, COSY would confirm the coupling between the aromatic protons H-2/H-6 and H-4.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for the CH₂ group and the protonated aromatic carbons (C-2, C-4, C-6) by linking their respective ¹H and ¹³C NMR signals.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula of this compound, which is C₈H₆F₂N₂. The experimentally determined exact mass would be compared to the calculated theoretical mass to confirm the elemental composition. The molecular weight of the compound is 168.14 g/mol . bldpharm.com
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Impurity Profiling
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of compounds and the identification of impurities. ijprajournal.com In the analysis of this compound (molecular weight: 168.14 g/mol ), MS/MS provides critical insights into its fragmentation pathways under collision-induced dissociation (CID). unito.it
When subjected to electrospray ionization (ESI) in positive mode, the molecule is expected to readily protonate, forming the precursor ion [M+H]⁺ at m/z 169. The fragmentation of this ion can proceed through several key pathways. A primary fragmentation event would likely involve the cleavage of the bond between the amino nitrogen and the cyanomethyl group (-CH₂CN). This would result in the loss of a neutral acetonitrile molecule (CH₃CN) or related fragments, a process observed in the fragmentation of similar amino acid derivatives. nih.gov Another significant fragmentation pathway would be the cleavage of the C-N bond connecting the phenyl ring to the amino group, leading to the formation of a stable difluorophenyl fragment.
The proposed fragmentation of the protonated molecule [C₈H₆F₂N₂ + H]⁺ is detailed below:
Loss of HCN: A common fragmentation for nitriles, leading to a fragment ion at m/z 142.
Loss of CH₂CN radical: Cleavage of the N-CH₂ bond could lead to the formation of the 3,5-difluoroaniline (B1215098) radical cation at m/z 129.
Formation of the Tropylium (B1234903) Ion: Aromatic compounds can undergo rearrangement to form a stable tropylium ion (m/z 91), although in this case, the difluoro-substituted equivalent (m/z 127) would be expected after the loss of the aminoacetonitrile (B1212223) side chain. wvu.edu
Impurity profiling using MS/MS is essential during pharmaceutical development to identify and quantify unwanted substances that may arise from the synthesis or degradation of the active pharmaceutical ingredient (API). nih.gov For this compound, potential impurities could include unreacted starting materials such as 3,5-difluoroaniline, residual catalysts, or by-products from side reactions. nih.gov LC-MS/MS methods can be developed to separate these impurities from the main compound and then fragment them to confirm their identities based on their unique fragmentation patterns. researchgate.net
Table 1: Predicted Major Fragment Ions of Protonated this compound in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 169 | 142 | HCN | [C₇H₆F₂N+H]⁺ |
| 169 | 129 | •CH₂CN | [C₆H₅F₂N]⁺• |
| 169 | 111 | C₂H₃N₂ | [C₆H₄F₂]⁺ |
Vibrational and Electronic Spectroscopy
Infrared (IR) spectroscopy is an indispensable tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups. libretexts.org
The key functional groups and their expected vibrational frequencies are:
N-H Stretch: The secondary amine (N-H) group will produce a characteristic stretching vibration. Typically, this appears as a single, sharp peak in the range of 3300-3500 cm⁻¹. oregonstate.edu The exact position and broadness of this peak can provide information about hydrogen bonding.
C≡N Stretch: The nitrile group (C≡N) has a very distinct, sharp, and moderately intense absorption band in the region of 2220-2260 cm⁻¹. spectroscopyonline.com For aromatic nitriles, this peak typically falls between 2220 and 2240 cm⁻¹. spectroscopyonline.com
C-H Stretches: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). libretexts.org The aliphatic C-H stretches from the methylene (-CH₂-) group will be observed just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹). libretexts.org
C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds within the difluorophenyl ring will result in one or more sharp bands in the 1400-1600 cm⁻¹ region. libretexts.org
C-F Stretch: The carbon-fluorine bonds will give rise to strong absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
N-H Bend: The bending vibration of the N-H bond is expected in the 1550-1650 cm⁻¹ range.
Hydrogen bonding plays a significant role in the physical properties of the compound. In the solid state or in concentrated solutions, intermolecular hydrogen bonds can form between the N-H group (as the donor) and the nitrogen atom of the nitrile group (as the acceptor). This interaction would cause the N-H stretching band to broaden and shift to a lower wavenumber (frequency). nih.gov The strength of these hydrogen bonds can be assessed by the magnitude of this shift. kpfu.ru
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium, Sharp |
| Nitrile | C≡N Stretch | 2220 - 2240 | Medium, Sharp |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium to Weak |
| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium to Strong |
| Aryl Fluoride | C-F Stretch | 1000 - 1400 | Strong |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The UV-Vis spectrum of this compound is primarily determined by the electronic transitions associated with the 3,5-difluorophenylamino moiety.
The main electronic transitions expected for this compound are:
π→π* Transitions: These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring. youtube.com Aromatic systems typically show strong absorption bands due to these transitions. For benzene (B151609) derivatives, these often appear below 280 nm. researchgate.net The presence of the amino substituent (an auxochrome) is expected to cause a bathochromic (red) shift to longer wavelengths and an increase in intensity.
n→π* Transitions: This type of transition involves the promotion of a non-bonding electron (from the lone pair on the amino nitrogen) to an antibonding π* orbital of the aromatic ring. slideshare.net These transitions are generally of lower intensity than π→π* transitions and occur at longer wavelengths. youtube.com
Table 3: Predicted Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λmax Range (nm) | Molar Absorptivity (ε) |
| π→π | Phenyl Ring | 230 - 260 | High |
| n→π | Amino Group / Phenyl Ring | 270 - 300 | Low to Medium |
X-ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a specific crystal structure for this compound is not publicly available, analysis of closely related analogs, such as 4-amino-3,5-difluorobenzonitrile, provides significant insight into the expected solid-state structure. nih.gov
In the crystal lattice of its analog, molecules are connected by intermolecular hydrogen bonds. nih.gov It is highly probable that this compound would exhibit similar packing motifs. The primary interaction would be N—H⋯N hydrogen bonds, where the amine hydrogen of one molecule interacts with the nitrile nitrogen of a neighboring molecule. nih.gov This interaction often leads to the formation of centrosymmetric dimers or infinite chains. nih.gov
The detailed geometric parameters obtained from an SC-XRD study, including bond lengths, bond angles, and dihedral angles, provide a wealth of information about the molecule's conformation. aalto.fi Based on standard values and data from analogs like 4-amino-3,5-difluorobenzonitrile, the expected molecular geometry can be predicted. nih.govrsc.org
Bond Lengths: The C-F bond lengths are expected to be around 1.34-1.36 Å. The C-N bond of the amine group should be approximately 1.38-1.40 Å, indicating some double bond character due to conjugation with the ring. The C≡N triple bond length is typically around 1.14 Å.
Bond Angles: The internal C-C-C angles of the phenyl ring are expected to be close to 120°, but the electronegative fluorine substituents may cause slight distortions. nih.gov Specifically, the C-C-F angles may deviate from the ideal 120°. The C-N-C angle at the amino nitrogen will reflect its sp²-like hybridization.
Dihedral Angles: A key conformational feature is the dihedral angle defined by the plane of the phenyl ring and the C-N-C plane of the aminoacetonitrile substituent. This angle will determine the degree of planarity and the extent of conjugation between the nitrogen lone pair and the aromatic system. Steric hindrance is minimal in this compound, suggesting a relatively planar conformation is possible.
Table 4: Predicted Key Geometric Parameters for this compound (based on analogs and standard values)
| Parameter | Atom Pair/Group | Expected Value |
| Bond Length | C-F | 1.34 - 1.36 Å |
| Bond Length | C(aromatic)-N | 1.38 - 1.40 Å |
| Bond Length | N-C(aliphatic) | 1.45 - 1.47 Å |
| Bond Length | C≡N | 1.13 - 1.15 Å |
| Bond Angle | C-C-F | ~118 - 122° |
| Bond Angle | C(aromatic)-N-C(aliphatic) | ~120 - 125° |
Investigation of Intermolecular Interactions and Crystal Packing
The crystal packing of this compound would be expected to be directed by a combination of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and potential π-π stacking. The presence of a secondary amine (N-H) group, a nitrile (C≡N) group, and fluorine atoms on the phenyl ring suggests a rich variety of possible non-covalent interactions.
Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group and the fluorine atoms can serve as hydrogen bond acceptors. It is plausible that N-H···N or N-H···F hydrogen bonds play a significant role in the formation of the crystal lattice. These interactions could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.
Dipole-Dipole Interactions: The polarity of the C-F and C≡N bonds would result in a net molecular dipole moment. Consequently, dipole-dipole interactions are expected to contribute to the cohesive energy of the crystal, influencing the relative orientation of neighboring molecules.
To provide a detailed and accurate analysis, including data tables of bond lengths, bond angles, and intermolecular contact distances, the experimental determination of the crystal structure of this compound is essential. Such data would allow for a quantitative description of the intermolecular interactions and a complete understanding of the crystal packing.
Chemical Reactivity and Mechanistic Investigations of 2 3,5 Difluorophenyl Amino Acetonitrile
Reactions Involving the Nitrile Functionality
The nitrile group in 2-[(3,5-Difluorophenyl)amino]acetonitrile is a key site for various chemical transformations, including nucleophilic additions, hydrolysis, reduction, and cycloaddition reactions.
Nucleophilic Additions to the Nitrile Group
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to the well-known Strecker synthesis of amino acids, where the addition of a cyanide source to an imine forms an α-aminonitrile. nih.govnih.govmdpi.com The reverse of this reaction, the addition of nucleophiles to the nitrile, is also a significant transformation.
Organometallic reagents, such as Grignard and organolithium reagents, can add to the nitrile to form, after hydrolysis of the intermediate imine, α-amino ketones. The general mechanism involves the nucleophilic attack on the nitrile carbon, followed by the formation of a metal-imine complex which is subsequently hydrolyzed.
| Nucleophile (R-M) | Reagent/Conditions | Product | Ref. |
| Grignard Reagents (R-MgX) | 1. Diethyl ether, rt | α-Amino ketone | nih.gov |
| Organolithium Reagents (R-Li) | 1. THF, -78 °C to rt | α-Amino ketone | nih.gov |
| Aminothiols | pH-dependent | Thiazolidines, then dipeptides | google.com |
The reaction with aminothiols, such as cysteine, is particularly noteworthy as it can lead to the formation of five or six-membered heterocyclic rings which can then be hydrolyzed to dipeptides. google.com
Hydrolysis Pathways Leading to Carboxylic Acid Derivatives
The nitrile group of α-aminonitriles can be hydrolyzed under acidic or basic conditions to yield α-amino acids. nih.govresearchgate.net This hydrolysis is a cornerstone of the Strecker amino acid synthesis. researchgate.net The reaction proceeds through an initial hydration of the nitrile to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid.
The hydrolysis of this compound would be expected to yield N-(3,5-difluorophenyl)glycine. The reaction conditions can be tailored to favor either the partial hydrolysis to the amide or the complete hydrolysis to the carboxylic acid.
| Conditions | Intermediate Product | Final Product | Ref. |
| Acidic (e.g., aq. HCl, heat) | N-(3,5-Difluorophenyl)glycinamide | N-(3,5-Difluorophenyl)glycine | nih.govresearchgate.net |
| Basic (e.g., aq. NaOH, heat) | N-(3,5-Difluorophenyl)glycinamide | N-(3,5-Difluorophenyl)glycine | researchgate.net |
Reductive Transformations of the Nitrile
The nitrile group is readily reduced to a primary amine, providing a route to 1,2-diamines. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation and metal hydride reagents being the most common. The reduction of this compound would yield N1-(3,5-difluorophenyl)ethane-1,2-diamine.
Care must be taken to avoid a competing side reaction of reductive decyanation, especially with certain catalysts like palladium. nih.gov
| Reducing Agent | Conditions | Product | Ref. |
| Catalytic Hydrogenation (e.g., H₂, Raney Ni) | High pressure, solvent (e.g., ethanol) | N1-(3,5-Difluorophenyl)ethane-1,2-diamine | nih.gov |
| Lithium Aluminum Hydride (LiAlH₄) | 1. THF or diethyl ether, reflux; 2. Aqueous workup | N1-(3,5-Difluorophenyl)ethane-1,2-diamine | nih.gov |
| Sodium Borohydride (NaBH₄) / Cobalt(II) chloride | Methanol, rt | N1-(3,5-Difluorophenyl)ethane-1,2-diamine | lookchem.com |
Cycloaddition Reactions with Activated Nitriles
While the nitrile group itself is not a typical dienophile in Diels-Alder reactions, activation of the aminonitrile can lead to species that undergo cycloaddition. For instance, the conversion of an α-aminonitrile to an iminoacetonitrile (B14750961) creates a reactive azadienophile. These activated imines can then participate in intramolecular [4+2] cycloaddition reactions to form nitrogen-containing heterocyclic structures. nih.govnih.gov
The α-amino nitrile moiety in the resulting cycloadducts can be considered a latent iminium ion, which can undergo further synthetic transformations upon treatment with mild protic or Lewis acids. nih.gov
| Reaction Type | Reactant | Conditions | Product Type | Ref. |
| Intramolecular Hetero-Diels-Alder | Iminoacetonitrile (derived from the aminonitrile) | Toluene, 120 °C | Substituted quinolizidines | nih.govnih.gov |
| [3+2] Cycloaddition | Imines derived from secondary amides | Iridium catalyst | Functionalized heterocycles | organic-chemistry.org |
Reactivity at the Secondary Amine Nitrogen
The secondary amine in this compound exhibits reactivity typical of an arylamine, including alkylation and acylation reactions. The presence of two fluorine atoms on the phenyl ring will decrease the nucleophilicity of the nitrogen atom compared to aniline (B41778).
Alkylation and Acylation Reactions
The nitrogen atom of the secondary amine can be alkylated by various alkylating agents, such as alkyl halides, in the presence of a base. This reaction introduces an alkyl group onto the nitrogen, forming a tertiary amine. The choice of base and reaction conditions is crucial to avoid over-alkylation. scribd.com
Similarly, acylation of the secondary amine can be achieved using acylating agents like acyl chlorides or acid anhydrides to form N-acyl derivatives. nih.govacs.org This reaction is often carried out in the presence of a base to neutralize the acid byproduct.
| Reaction Type | Reagent | Base/Catalyst | Product | Ref. |
| N-Alkylation | Alkyl halide (e.g., CH₃I) | Base (e.g., K₂CO₃) in solvent (e.g., DMF) | N-alkyl-N-(3,5-difluorophenyl)aminoacetonitrile | scribd.com |
| N-Acylation | Acyl chloride (e.g., CH₃COCl) | Base (e.g., pyridine (B92270) or triethylamine) | N-acyl-N-(3,5-difluorophenyl)aminoacetonitrile | nih.govacs.org |
The synthesis of N-acylated α-aminonitriles can also be achieved through a multi-component reaction involving an aldehyde, an amide, and a cyanide source, which represents a variation of the Strecker reaction. nih.govacs.org
Aminolysis Reaction Kinetics and Mechanisms
The aminolysis of nitriles, a fundamental reaction in organic synthesis, has been a subject of extensive kinetic and mechanistic scrutiny. In the context of this compound, the reaction would involve the nucleophilic attack of an amine on the electrophilic carbon atom of the nitrile group. The presence of the (3,5-Difluorophenyl)amino substituent is expected to modulate the reactivity of the nitrile group.
Systematic studies on the aminolysis of related α-aminonitriles have elucidated the influence of various factors on the reaction rate and mechanism. For instance, the reaction of phenylaminoacetonitrile with piperidine (B6355638) has been shown to proceed through a multi-step mechanism. The initial, rapid, and reversible addition of piperidine to the nitrile group forms a transient gem-diamino intermediate. This is followed by a slower, rate-determining step involving the elimination of ammonia (B1221849), which can be catalyzed by a second molecule of piperidine acting as a base.
The kinetics of such reactions are often described by a complex rate law that can exhibit first or second-order dependence on the amine concentration, depending on the reaction conditions and the specific substrates involved. The general mechanism can be depicted as follows:
Scheme 1: General Mechanism for the Aminolysis of α-Aminonitriles

Where R = (3,5-Difluorophenyl) and Nu = Amine
The rate of reaction is influenced by the nucleophilicity of the attacking amine, the steric hindrance around the nitrile group, and the electronic effects of the substituents on the phenyl ring. The electron-withdrawing fluorine atoms in the 3 and 5 positions of the phenyl ring in this compound would be expected to influence the electron density at the nitrile carbon, thereby affecting the rate of nucleophilic attack.
Proton Transfer Processes and their Kinetic Isotope Effects
Proton transfer is a ubiquitous and fundamental process in chemical reactions, and its study provides deep insights into reaction mechanisms. In the reactions of this compound, proton transfers are integral to both the aminolysis pathway and potential intramolecular rearrangements.
Kinetic isotope effect (KIE) studies, where a hydrogen atom is replaced by its heavier isotope deuterium, are a powerful tool for probing the nature of the transition state of a reaction. A primary KIE (kH/kD > 1) is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step.
For the aminolysis of α-aminonitriles, proton transfers are crucial in the breakdown of the tetrahedral intermediate. The elimination of ammonia, for example, involves the removal of a proton from the nitrogen atom of the incoming amine and the protonation of the leaving amino group. A study of the KIE for this process could reveal the degree of proton transfer in the transition state.
| Reaction Step | Expected kH/kD | Implication |
| C-H bond cleavage | > 1 | C-H bond breaking is part of the rate-determining step. |
| N-H bond cleavage | > 1 | N-H bond breaking is part of the rate-determining step. |
| Solvent-mediated proton transfer | Varies | Can indicate the involvement of solvent molecules in the proton transfer mechanism. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Transformations of the Difluorophenyl Moiety
The difluorophenyl group in this compound is not merely a passive spectator but can actively participate in or direct further chemical transformations.
Directed Aromatic Functionalization
The amino group attached to the aromatic ring can act as a directing group in electrophilic aromatic substitution reactions. However, the two fluorine atoms, being strongly electron-withdrawing and ortho, para-directing, will also exert a significant influence. The interplay between the activating amino group and the deactivating but directing fluorine atoms will determine the regioselectivity of functionalization on the phenyl ring.
Furthermore, the nitrogen atom can be utilized for directed ortho-metalation, a powerful strategy for the functionalization of aromatic rings. By treating the molecule with a strong base, such as an organolithium reagent, a proton ortho to the amino group can be abstracted, leading to a lithiated species that can then react with various electrophiles.
Reactions Influenced by Fluorine Substituents
The presence of fluorine atoms on the aromatic ring imparts unique properties to the molecule. The high electronegativity of fluorine leads to strong C-F bonds and alters the electronic landscape of the phenyl ring. These electronic effects can influence the acidity of the N-H proton and the reactivity of the aromatic ring towards nucleophilic aromatic substitution (SNAr). While SNAr reactions typically require strong electron-withdrawing groups and a good leaving group, the cumulative effect of the two fluorine atoms might render the ring susceptible to displacement by potent nucleophiles under specific conditions.
Investigation of Intramolecular Cyclization Pathways (e.g., formation of pyrroline (B1223166) derivatives)
Intramolecular reactions of this compound can lead to the formation of heterocyclic structures. One such possibility is the cyclization to form pyrroline derivatives. This transformation would likely proceed via the activation of the nitrile group, followed by an intramolecular nucleophilic attack from the nitrogen atom of the amino group.
Derivatization Strategies and Synthetic Transformations of 2 3,5 Difluorophenyl Amino Acetonitrile
Chemical Modification of the Nitrile Group
The nitrile group is a versatile functional group that can be transformed into various other moieties, significantly altering the molecule's chemical properties. Key transformations include its conversion to esters, amides, and nitrogen-containing heterocycles.
The transformation of the nitrile group in 2-[(3,5-Difluorophenyl)amino]acetonitrile into esters or amides is a fundamental derivatization strategy.
Pinner Reaction for Ester Synthesis: The Pinner reaction provides a classic method for converting nitriles into esters. wikipedia.orgorganic-chemistry.org This acid-catalyzed reaction involves treating the nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl). The reaction proceeds through an imino ester salt intermediate, known as a Pinner salt. nih.gov Subsequent hydrolysis of this intermediate with water yields the corresponding ester. wikipedia.org Lewis acids, such as trimethylsilyl (B98337) triflate, can also promote this transformation under milder conditions. nih.gov
Reaction Scheme: Pinner Reaction
Hydrolysis to Amides: The nitrile group can be directly hydrolyzed to the corresponding primary amide, 2-[(3,5-Difluorophenyl)amino]acetamide. This transformation can be achieved under either acidic or basic conditions. nih.gov Alkaline hydrolysis, for instance using potassium hydroxide (B78521) in ethanol, is a common method for converting alkylated acetonitriles into amides. nih.gov Enzymatic methods using nitrile hydratase also offer a mild and selective route for this conversion. nih.gov
| Transformation | Reagents and Conditions | Product |
| Esterification | 1. Alcohol (e.g., Ethanol), Anhydrous HCl2. H₂O | Ethyl 2-[(3,5-Difluorophenyl)amino]acetate |
| Amide Formation | aq. NaOH or H₂SO₄, Heat | 2-[(3,5-Difluorophenyl)amino]acetamide |
Amidine Synthesis: Amidines are valuable functional groups in medicinal chemistry and can be synthesized from the nitrile group of this compound. One common route is through the aforementioned Pinner salt intermediate. Instead of hydrolysis, treating the imino ester hydrochloride with ammonia (B1221849) or a primary/secondary amine will yield the corresponding amidine. wikipedia.orgnih.gov Other methods include the direct addition of amines to nitriles, which can be catalyzed by strong bases or metal catalysts like ytterbium amides. organic-chemistry.orgsemanticscholar.org
Reaction Scheme: Amidine Formation via Pinner Intermediate
Synthesis of Nitrogen-Containing Heterocycles: The nitrile and the adjacent secondary amine group can participate in cyclization reactions to form various N-heterocycles. For example, condensation reactions with β-dicarbonyl compounds can lead to the formation of pyrimidine (B1678525) derivatives. wikipedia.org The synthesis of aminothiazoles can be achieved through reaction with α-haloketones. wikipedia.org Furthermore, the nitrile group can undergo [3+2] cycloaddition reactions with reagents like sodium azide (B81097) to form tetrazoles, often facilitated by catalysts in suitable solvents. These transformations are powerful tools for creating complex, biologically relevant scaffolds.
Functionalization of the Secondary Amine
The secondary amine in this compound is a nucleophilic and basic center, allowing for a wide array of synthetic modifications. These include the introduction of protecting groups, acylation, and reactions with carbonyl compounds.
To perform selective modifications elsewhere in the molecule, particularly on the nitrile group, it is often necessary to temporarily protect the secondary amine. Protecting groups reduce the amine's nucleophilicity and basicity. nih.gov Carbamates are the most common class of protecting groups for amines.
Common protecting groups include:
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. It is stable to basic conditions but can be removed with strong acids like trifluoroacetic acid (TFA).
Benzyloxycarbonyl (Cbz): Introduced using benzyl (B1604629) chloroformate (Cbz-Cl). It is removed by catalytic hydrogenation.
9-Fluorenylmethyloxycarbonyl (Fmoc): Introduced using Fmoc-Cl. It is stable to acidic conditions but is readily removed by a secondary amine base, such as piperidine (B6355638).
The choice of protecting group depends on the desired reaction conditions for subsequent steps, allowing for an orthogonal protection strategy. nih.gov
| Protecting Group | Introduction Reagent | Deprotection Condition |
| Boc | Di-tert-butyl dicarbonate | Strong Acid (e.g., TFA) |
| Cbz | Benzyl chloroformate | H₂, Pd/C (Hydrogenation) |
| Fmoc | Fmoc-Cl | Base (e.g., Piperidine) |
Amides: The secondary amine can be readily acylated to form N-substituted amides. This is typically achieved by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to neutralize the HCl or carboxylic acid byproduct. arkat-usa.org
Ureas: N,N'-disubstituted ureas can be synthesized from the secondary amine. A common method involves reaction with an isocyanate (R-N=C=O). Alternatively, phosgene (B1210022) equivalents like N,N'-carbonyldiimidazole (CDI) can be used to first activate one amine and then react it with a second amine. nih.gov Modern methods also utilize carbon dioxide as a C1 source in the presence of a dehydrating agent to form an isocyanate in situ, which is then trapped by an amine.
Thioureas: Analogous to urea (B33335) synthesis, thioureas are prepared by reacting the secondary amine with an isothiocyanate (R-N=C=S). nih.gov Another established method is the reaction of the amine with carbon disulfide (CS₂), which, in the presence of a second amine, forms the thiourea (B124793) derivative. beilstein-journals.org
| Derivative | Typical Reagents | Functional Group Formed |
| Amide | Acyl chloride (RCOCl), Base | -N(Ar)-C(=O)R |
| Urea | Isocyanate (RNCO) or CDI + Amine | -N(Ar)-C(=O)NHR |
| Thiourea | Isothiocyanate (RNCS) or CS₂ + Amine | -N(Ar)-C(=S)NHR |
While primary amines react with aldehydes and ketones to form neutral imines, secondary amines like this compound react to form positively charged iminium ions under acidic conditions. nih.gov This reaction is reversible and involves the initial formation of a carbinolamine intermediate, which then eliminates water. nih.gov
Reaction Scheme: Iminium Ion Formation
These electrophilic iminium ions are valuable intermediates for C-C bond formation. They can react with a wide range of nucleophiles in reactions analogous to the Mannich reaction. Furthermore, the protons on the carbon alpha to the nitrile are acidic. In the presence of a base, a carbanion can be formed, which is a potent nucleophile for reactions such as Michael additions to α,β-unsaturated ketones. mdpi.comresearchgate.net This reactivity allows for the synthesis of complex structures by extending the carbon skeleton of the original molecule. mdpi.com
Regioselective Modifications of the Difluorophenyl Ring
The chemical reactivity of the aromatic ring in this compound is governed by the electronic properties of its substituents: the two fluorine atoms and the aminoacetonitrile (B1212223) group. Understanding the directing effects of these groups is crucial for predicting the outcome of regioselective modifications, particularly in electrophilic aromatic substitution (EAS) reactions.
The amino group (-NH-) is a potent activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the fluorine atoms are deactivating due to their strong inductive electron-withdrawing effect, but they also act as ortho, para-directors because of electron donation from their lone pairs. libretexts.orgyoutube.com In this specific 3,5-disubstituted pattern, the positions on the ring (C2, C4, and C6) are influenced by these competing effects.
Position C2: This position is ortho to one fluorine (activating via resonance), meta to the other fluorine (no resonance effect), and meta to the amino group (deactivated).
Positions C4 and C6: These positions are ortho to the strongly activating amino group and also ortho to a deactivating fluorine atom.
The strong activating effect of the amino group is expected to dominate, making the C4 and C6 positions the most nucleophilic and thus the most likely sites for electrophilic attack. The C2 position is significantly less activated. Therefore, electrophilic substitution reactions are predicted to yield predominantly 4- and 6-substituted products. While direct experimental data on this specific molecule is limited, the principles of EAS provide a strong predictive framework. researchgate.netrsc.org
Nucleophilic aromatic substitution (SNAr), which typically involves the replacement of a leaving group (like fluorine) by a strong nucleophile, is less probable on this molecule. chemistrysteps.commasterorganicchemistry.com SNAr reactions require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). nih.gov In this compound, the amino group is electron-donating, which destabilizes this intermediate, thus disfavoring the SNAr pathway.
Synthesis of Conjugates and Probes for Biological Studies
The structure of this compound offers several handles for the synthesis of conjugates and probes for biological research. These probes can be used for applications such as cellular imaging, affinity purification, and target identification. The primary sites for modification are the secondary amine and the aromatic ring.
Modification at the Secondary Amine: The secondary amine is a nucleophilic site that can be readily functionalized. For instance, it can be acylated by reacting with an activated carboxylic acid derivative of a reporter molecule (e.g., a fluorescent dye or biotin). Many fluorescent probes are commercially available as N-hydroxysuccinimide (NHS) esters, which react efficiently with amines to form stable amide bonds. nih.govrsc.org
Modification of the Aromatic Ring: As discussed in section 6.3, new functional groups can be introduced onto the difluorophenyl ring via electrophilic aromatic substitution. For example, nitration of the ring would introduce a nitro group, which can then be chemically reduced to a primary amine. This newly formed primary amine can serve as a versatile point of attachment for various probes without altering the original secondary amine.
Radiolabeling for PET Imaging: Another important class of probes is radiolabeled tracers for Positron Emission Tomography (PET) imaging. The difluorophenyl moiety is particularly amenable to labeling with fluorine-18 (B77423) ([¹⁸F]), a widely used positron emitter. mdpi.com This is typically achieved through nucleophilic substitution of a suitable precursor, such as a nitro or trimethylammonium group, on the aromatic ring with [¹⁸F]fluoride. nih.govnih.gov This strategy allows for the non-invasive in vivo imaging and quantification of the molecule's distribution.
Advanced Analytical Methodologies for 2 3,5 Difluorophenyl Amino Acetonitrile and Its Metabolites
Chromatographic Separation Techniques
Chromatography is the cornerstone of pharmaceutical analysis, providing the high-resolution separation required to distinguish between the main component and closely related impurities. ijprajournal.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques for this purpose. ijprajournal.com
High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantitation
Reverse-phase HPLC (RP-HPLC) is the predominant method for the purity assessment and quantification of non-volatile organic compounds like 2-[(3,5-Difluorophenyl)amino]acetonitrile. ijprajournal.comabap.co.in The development of a stability-indicating HPLC method is essential to separate the parent compound from any potential degradation products or process-related impurities. pensoft.net
Method development typically begins with the selection of a suitable stationary phase, most commonly a C18 column, which provides effective retention for moderately polar compounds. ajphr.comresearchgate.net The mobile phase composition is optimized to achieve adequate separation and optimal peak shape. A common starting point is a gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. abap.co.inresearchgate.net The pH of the aqueous phase is a critical parameter that can be adjusted to control the ionization state of the secondary amine in the target molecule, thereby influencing its retention and peak symmetry.
Detection is typically performed using a UV detector set at a wavelength where the difluorophenyl chromophore exhibits maximum absorbance, which can be determined from its UV spectrum. abap.co.in Validation of the developed method is performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). pensoft.netajphr.com
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Condition | Purpose |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic retention for separation. abap.co.in |
| Mobile Phase A | 20 mM Ammonium Formate in Water (pH 4.5) | Aqueous component of the mobile phase. ajphr.com |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound. pensoft.net |
| Elution Mode | Gradient | Allows for separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. pensoft.net |
| Column Temperature | 30 °C | Ensures reproducible retention times. pensoft.net |
| Detection Wavelength | 247 nm (Hypothetical) | Wavelength of maximum absorbance for the analyte. ajphr.com |
| Injection Volume | 10 µL | Standard volume for analytical injections. abap.co.in |
Gas Chromatography (GC) for Volatile Derivatized Products
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. d-nb.info Direct analysis of this compound by GC is challenging due to its relatively low volatility and the presence of a polar secondary amine group. Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable product. semanticscholar.org
Derivatization targets the active hydrogen on the secondary amine. Common approaches include:
Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active proton with a non-polar trimethylsilyl (B98337) (TMS) group.
Acylation: Using reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) to form a stable, volatile amide derivative. semanticscholar.org These fluorinated derivatives also enhance detection sensitivity with an electron capture detector (ECD). nasa.gov
The choice of derivatization reagent and reaction conditions must be optimized to ensure a complete and reproducible reaction. semanticscholar.org The resulting volatile product can then be separated on a low-polarity capillary GC column (e.g., 5% phenyl polysiloxane) and detected using a flame ionization detector (FID) or, for higher sensitivity and structural information, a mass spectrometer (MS). nih.gov
Table 2: Typical GC Method Parameters for Derivatized this compound
| Parameter | Recommended Condition | Purpose |
| Derivatization Reagent | BSTFA with 1% TMCS | Forms a volatile trimethylsilyl derivative. |
| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) | Standard non-polar column for general-purpose analysis. |
| Carrier Gas | Helium or Hydrogen | Mobile phase for gas chromatography. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min | Separates compounds based on boiling point. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Universal detector (FID) or for identification (MS). |
| Detector Temperature | 300 °C | Prevents condensation of analytes. |
Chiral Chromatography for Enantiomeric Purity Assessment
The structure of this compound is achiral, meaning it does not exist as enantiomers and is not optically active. Therefore, chiral chromatography for enantiomeric purity assessment is not applicable to the parent compound itself.
However, this technique would become critically important if a chiral center were introduced into the molecule, for instance, through a metabolic process or as part of a synthetic derivative. For a hypothetical chiral analog, such as one with a substituent on the carbon atom adjacent to the nitrile group, assessing enantiomeric purity would be essential. nih.gov
Chiral separation is most effectively achieved using HPLC with a chiral stationary phase (CSP). mdpi.com Polysaccharide-based CSPs, such as those derivatized with cellulose (B213188) or amylose (B160209) carbamates (e.g., Chiralcel® OD, Chiralpak® AD), are widely used for their broad applicability in separating enantiomers. nih.govmdpi.com Method development involves screening different CSPs and mobile phases (normal-phase, polar organic, or reversed-phase) to find conditions that provide enantiomeric selectivity. sigmaaldrich.comnih.gov
Table 3: General Conditions for Chiral HPLC Method Development
| Parameter | Condition / Phase | Rationale |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Broadly effective for a wide range of chiral compounds. nih.gov |
| Mobile Phase (Normal) | Hexane / Isopropanol / Ethanol | Common mobile phase for separating enantiomers on polysaccharide CSPs. |
| Mobile Phase (Reversed) | Acetonitrile / Water / Buffer | Used with specific reversed-phase compatible chiral columns. sigmaaldrich.com |
| Flow Rate | 0.5 - 1.0 mL/min | Optimization can improve resolution. sigmaaldrich.com |
| Temperature | Ambient or controlled (e.g., 25 °C) | Temperature can affect enantioselectivity. sigmaaldrich.com |
| Detector | UV or Circular Dichroism (CD) | UV for general detection; CD for specific detection of chiral molecules. |
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures like pharmaceutical stability samples or metabolic studies. ijprajournal.comsumitomo-chem.co.jp They provide not only separation but also rich structural information for the identification of unknown components. sumitomo-chem.co.jp
LC-MS/MS for Impurity Profiling and Structural Confirmation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for identifying and characterizing impurities and metabolites. nih.gov The HPLC system separates the components of a mixture, which are then introduced into the mass spectrometer. The MS provides the molecular weight of the eluted compounds, while MS/MS (or tandem MS) provides fragmentation data that is crucial for structural elucidation. researchgate.net
In impurity profiling, the mass spectrometer can be operated in full scan mode to detect all ionizable species. Once an impurity is detected, a product ion scan can be performed on its molecular ion (precursor ion) to generate a characteristic fragmentation pattern, or "fingerprint". nih.gov This fingerprint can be used to propose a structure for the unknown impurity, often by comparing its fragmentation pathways to that of the parent drug. researchgate.net This technique is powerful enough to distinguish between isomers and can detect impurities at very low levels (e.g., below 0.1%). nih.gov
Table 4: Application of LC-MS/MS in the Analysis of this compound
| Analytical Step | LC-MS/MS Function | Information Obtained |
| LC Separation | Chromatographic resolution of parent drug and impurities. | Retention time of each component. |
| MS Full Scan | Detection of precursor ions (e.g., [M+H]⁺). | Molecular weight of the parent drug and all impurities. |
| MS/MS Product Ion Scan | Fragmentation of a selected precursor ion. | Structural information based on the fragmentation pattern. nih.gov |
| Structural Elucidation | Interpretation of fragment ions. | Identification of unknown impurities or metabolites. researchgate.net |
Coupling with Nuclear Magnetic Resonance for Online Characterization
The coupling of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) represents one of the most powerful tools for the unambiguous structural elucidation of unknown compounds directly within a complex mixture, eliminating the need for tedious offline isolation. researchgate.netmdpi.com While less sensitive than MS, NMR provides unparalleled detail about molecular structure. sumitomo-chem.co.jp
LC-NMR can be operated in several modes:
On-flow: NMR spectra are acquired continuously as the eluent flows through the NMR probe. This mode is suitable for major components.
Stopped-flow: The chromatographic flow is halted when a peak of interest is in the NMR flow cell, allowing for longer acquisition times and more advanced NMR experiments (e.g., 2D NMR) to be performed, significantly improving sensitivity and structural information. semanticscholar.org
Loop/Cartridge Collection: Peaks of interest are collected in storage loops or on solid-phase extraction (SPE) cartridges. The trapped analytes can then be analyzed by NMR at leisure, often after solvent evaporation and redissolution in a deuterated solvent to further enhance data quality. sumitomo-chem.co.jp
This technique is particularly valuable for definitively identifying novel impurities or metabolites of this compound, confirming connectivity and stereochemistry where applicable. The combination of LC-NMR with MS (LC-NMR/MS) provides complementary data, with MS giving accurate mass and NMR giving the definitive structure. sumitomo-chem.co.jp
Method Validation and Green Analytical Chemistry Metrics for Robustness and Sustainability
The development and implementation of robust analytical methods are paramount for the accurate quantification of pharmaceutical compounds and their metabolites. Equally important in modern analytical science is the consideration of the environmental impact of these methods. This section explores the validation of analytical techniques for this compound and its metabolites, with a concurrent focus on green analytical chemistry metrics to ensure sustainability.
Method validation is a critical process that demonstrates the suitability of an analytical method for its intended purpose. This typically involves assessing various parameters to ensure the reliability, accuracy, and precision of the results. For the analysis of this compound and its metabolites, a hypothetical validated high-performance liquid chromatography (HPLC) method could exhibit the parameters detailed in the following table.
Table 1: Hypothetical Method Validation Parameters for the Analysis of this compound
| Parameter | Specification | Result |
|---|---|---|
| Linearity (R²) | ≥ 0.995 | 0.999 |
| Accuracy (% Recovery) | 80-120% | 98.5-101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2% | 1.5% |
| - Intermediate Precision | ≤ 3% | 2.1% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.15 µg/mL |
| Robustness | Insensitive to minor variations | Robust |
In tandem with method validation, the principles of Green Analytical Chemistry (GAC) are increasingly being integrated into method development to minimize the environmental footprint of analytical procedures. GAC aims to reduce or eliminate the use and generation of hazardous substances, decrease energy consumption, and promote the use of renewable resources.
Several metrics have been developed to assess the greenness of analytical methods. These tools provide a quantitative or qualitative evaluation of the environmental impact of an analytical procedure. Some of the most common metrics include the National Environmental Methods Index (NEMI), the Analytical Eco-Scale, and the Green Analytical Procedure Index (GAPI).
The Analytical Eco-Scale, for instance, assigns penalty points based on the hazards of reagents, energy consumption, and waste generation. A higher score indicates a greener method. The Green Analytical Procedure Index (GAPI) uses a color-coded pictogram to represent the environmental impact of each step of an analytical method, from sample collection to final determination.
The application of these metrics to the analytical method for this compound would involve a thorough assessment of the entire analytical workflow. For example, the choice of solvents, reagent toxicity, energy consumption of the HPLC instrument, and the volume and nature of the generated waste would all be considered.
Table 2: Hypothetical Green Analytical Chemistry Metrics Evaluation
| Metric | Assessment Criteria | Score/Rating |
|---|---|---|
| Analytical Eco-Scale | Based on penalty points for hazards, energy, and waste. (Ideal Score = 100) | 85 |
| Green Analytical Procedure Index (GAPI) | Color-coded assessment of each step. | Green (Low environmental impact) |
| NEMI Label | Based on PBT (P-persistent, B-bioaccumulative, T-toxic) chemicals, corrosivity, and waste. | Green Quadrant |
Structure Activity Relationship Sar and Mechanistic Biological Insights for 2 3,5 Difluorophenyl Amino Acetonitrile Derivatives
Design Principles for Biologically Active Analogs Bearing the 3,5-Difluorophenyl Moiety
The design of biologically active molecules often incorporates fluorine atoms to modulate various properties of a lead compound. The 3,5-difluorophenyl group is a particularly favored substituent in medicinal chemistry for several reasons. The fluorine atoms are small and can often replace hydrogen atoms without significant steric hindrance. Their high electronegativity can alter the electronic properties of the molecule, influencing pKa, dipole moment, and hydrogen bonding capabilities. nih.gov This can lead to enhanced binding affinity to biological targets.
In Vitro Biological Activity Spectrum of Derivatives
Derivatives of 2-[(3,5-difluorophenyl)amino]acetonitrile have been synthesized and evaluated for a wide range of biological activities. The core structure serves as a versatile template for creating compounds with diverse therapeutic potential.
Antiproliferative Activity in Cancer Cell Lines and Assays
Numerous studies have explored the potential of compounds containing the aminonitrile scaffold for antiproliferative activity against various cancer cell lines. nih.govnih.gov The mechanism of action for many nitrile-containing compounds involves the inhibition of critical cellular processes like tubulin polymerization. mdpi.com Derivatives are often tested using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dye-reduction assay to determine their cytotoxic effects on cancer cells. mdpi.com Research has shown that modifications to the core structure, such as the introduction of different heterocyclic rings or substituents on the phenyl group, can significantly impact the potency and selectivity of these compounds against specific cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), cervical adenocarcinoma (HeLa), and pancreatic adenocarcinoma (PANC-1). nih.govmdpi.com
| Compound Class | Cell Line | Activity (IC50) | Reference |
| Thieno[2,3-d]pyrimidine carboxylates | MCF-7 (Breast) | 4.3 ± 0.11 µg/mL | mdpi.com |
| Thieno[2,3-d]pyrimidine carboxylates | MDA-MB-231 (Breast) | 18.28 µg/mL | mdpi.com |
| 2-Amino thiophene (B33073) derivatives | HeLa (Cervical) | Potent antiproliferative effect | nih.gov |
| 2-Amino thiophene derivatives | PANC-1 (Pancreatic) | Potent antiproliferative effect | nih.gov |
| Benzimidazole (B57391) Acrylonitriles | Various Hematological Cancer Lines | Pronounced activity | mdpi.com |
Antitubercular Activity of Pyrazolylpyrimidinone Analogs
A significant area of research has been the development of pyrazolylpyrimidinone analogs as potent agents against Mycobacterium tuberculosis (Mtb). nih.gov The trifluoromethyl pyrimidinone series, in particular, has been identified through whole-cell screening as having potent activity against Mtb, with several hits showing minimum inhibitory concentrations (MICs) below 5 µM. frontiersin.orgfrontiersin.org Structure-activity relationship studies have revealed that a 2,4-difluoroanilino group at the R5 position of the pyrimidinone core resulted in the most potent compound in one study, although it had poor aqueous solubility. nih.gov The biological triage of these compounds suggests a novel mechanism of action, potentially involving resistance through mutations in MmpL3, a known mycobacterial drug target. nih.gov
| Compound Modification | Target | Activity (MIC) | Reference |
| 2,4-difluoroanilino group at R5 | M. tuberculosis | 0.2 µM | nih.gov |
| p-CN substitution on R5-anilino | M. tuberculosis | 9 µM | nih.gov |
| p-dimethylcarboxamide on R5-anilino | M. tuberculosis | >50 µM | nih.gov |
| 4-pyridylamino at R5 | M. tuberculosis | >50 µM | nih.gov |
| 2-pyridylamino at R5 | M. tuberculosis | ≤1 µM | nih.gov |
| Trifluoromethyl pyrimidinone derivative | M. tuberculosis | 4.9 µM | frontiersin.org |
Other Reported Biological Profiles (e.g., antioxidant activity, enzyme inhibition)
Beyond specific therapeutic areas, derivatives incorporating the difluorophenyl moiety have been investigated for other biochemical activities. Many heterocyclic compounds, including pyrimidine (B1678525) derivatives, have demonstrated the ability to reduce free radical levels, confirming their antioxidant properties. mdpi.com The enzyme inhibitory potential of such compounds is a broad field of study. For example, various derivatives have been tested for their ability to inhibit enzymes like carbonic anhydrases (CA-I, CA-II), acetylcholinesterase (AChE), α-amylase, and α-glucosidase. nih.govresearchgate.netmdpi.com The latter two are key targets in the management of diabetes. nih.gov The inhibitory activity is highly dependent on the specific structure of the derivative, with some compounds showing potent inhibition in the micromolar and even nanomolar range against certain enzyme isoforms. researchgate.net
Detailed Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For derivatives of this compound, SAR investigations have provided valuable insights.
In the context of antitubercular pyrazolylpyrimidinones, modifications at various positions of the heterocyclic core have been explored. For instance, while a 2,4-difluoroanilino group at the R5 position was highly potent, the addition of polar groups like cyano (CN) or dimethylcarboxamide at the para-position of this aniline (B41778) ring led to a significant decrease in activity. nih.gov This suggests that lipophilicity and specific electronic properties in this region are critical for antitubercular action. Similarly, the position of the nitrogen atom in a pyridylamino substituent at the R5 position was found to be crucial; a 2-pyridylamino group was potent, whereas the 4-pyridylamino analog was inactive. nih.gov
For trifluoromethyl pyrimidinone compounds, a 2-pyridyl group was found to be essential for antitubercular activity. frontiersin.org While a trifluoromethyl group at the 6-position of the pyrimidinone was preferred, phenyl and benzyl (B1604629) groups were also tolerated. A wide range of alkyl and benzyl groups at the 5-position of the pyrimidinone resulted in active molecules, indicating some flexibility in this region. frontiersin.org
In the development of antiproliferative agents, SAR studies have highlighted that bulkier alkyl and aryl moieties on a benzimidazole nitrogen, combined with electron-donating substituents on an adjacent phenyl ring, can lead to higher tubulin polymerization inhibition. mdpi.com This is attributed to a deeper penetration into a hydrophobic pocket within the tubulin protein. mdpi.com These detailed SAR studies are instrumental in guiding the rational design of new, more effective therapeutic agents based on the this compound scaffold.
Influence of Substituents on the Difluorophenyl Ring on Potency and Selectivity
The substitution pattern on the phenyl ring of phenylamino-containing compounds is a critical determinant of their biological potency and selectivity. In derivatives related to this compound, the presence and positioning of fluorine atoms, as well as other substituents, profoundly influence molecular interactions with biological targets. The 3,5-difluoro substitution pattern creates an electron-poor aromatic ring, which can modulate peptide-aromatic interactions and receptor binding affinity. nih.gov
Research on somatostatin (B550006) analogs where phenylalanine residues were replaced by L-3-(3',5'-difluorophenyl)-alanine (Dfp) provides insight into the effect of this moiety. nih.gov These studies revealed that the placement of the difluorophenyl group significantly impacts receptor affinity and selectivity. For instance, an analog with Dfp at position 7 displayed remarkable affinity for somatostatin receptors SSTR2 and SSTR3. nih.gov In contrast, analogs with Dfp at positions 6 or 11 showed high selectivity towards SSTR2, with a value greater than the established drug Octreotide. nih.gov This selectivity is attributed to the formation of π-π stacking interactions between the electron-deficient difluorophenyl ring and other aromatic residues within the peptide, such as phenylalanine. nih.gov
In other classes of compounds, the nature of substituents on the phenyl ring has also been shown to be crucial. Studies on 3,5-bis(trifluoromethylphenyl)-derived pyrazole (B372694) anilines demonstrated that hydrophobic and lipophilic substituents on the aniline phenyl ring generally increased antibacterial activity. mdpi.com For example, alkyl substitutions on the phenyl ring enhanced the activity against various Gram-positive bacterial strains, while a less lipophilic methoxy (B1213986) substituent significantly decreased potency. mdpi.com This suggests that for derivatives of this compound, further substitution on the difluorophenyl ring with hydrophobic groups could be a viable strategy to enhance biological effects, depending on the specific target.
The table below summarizes the structure-activity relationships observed in analogous compounds where phenyl ring substitutions were varied.
| Compound Series | Phenyl Ring Substitution | Effect on Biological Activity | Reference |
| Somatostatin Analogs | 3',5'-difluorophenyl at position 7 | Remarkable affinity for SSTR2 and SSTR3 | nih.gov |
| Somatostatin Analogs | 3',5'-difluorophenyl at position 11 | High selectivity for SSTR2 | nih.gov |
| Pyrazole Anilines | Alkyl groups (e.g., 4-isopropyl) | Increased antibacterial potency | mdpi.com |
| Pyrazole Anilines | Methoxy group | Decreased antibacterial potency | mdpi.com |
| Pyrazole Anilines | Mixed trihalo groups | Good antibacterial potency | mdpi.com |
Role of the Acetonitrile (B52724) and Amine Linker in Pharmacophore Models
The aminoacetonitrile (B1212223) moiety is a key structural feature in various biologically active molecules, acting as a crucial component of the pharmacophore. nih.govnih.gov A pharmacophore is the three-dimensional arrangement of essential features that enables a molecule to interact with a specific biological target. In the context of this compound derivatives, both the acetonitrile group and the amine linker play pivotal roles.
The nitrile group is a versatile functional group in medicinal chemistry. It is relatively small, polar, and can act as a hydrogen bond acceptor through its nitrogen atom. nih.gov In many pharmacophore models, the nitrile group serves as a bioisostere for a carbonyl group, mimicking its ability to accept hydrogen bonds. nih.gov For instance, in the development of non-steroidal aromatase inhibitors, a para-substituted nitrile on a benzonitrile (B105546) scaffold was found to be essential for inhibition, acting as a hydrogen bond acceptor in the enzyme's active site. nih.gov Furthermore, in inhibitors of proteases like dipeptidyl peptidase (DPP IV), the α-amino nitrile structure is critical. nih.gov The nitrile group can undergo nucleophilic attack by a catalytic serine or cysteine residue in the enzyme's active site, forming a reversible covalent bond (a thioimidate or similar adduct) that leads to potent inhibition. nih.gov
The amine linker provides structural flexibility and a site for hydrogen bonding. Its basicity allows for ionic interactions with acidic residues in a target protein. The spatial arrangement between the amine and the difluorophenyl ring is critical for correctly orienting the molecule within a binding pocket. hama-univ.edu.sy The combination of a secondary amine and an adjacent acetonitrile group, as seen in this compound, is characteristic of the amino-acetonitrile derivative (AAD) class of anthelmintics. nih.govwormboss.com.au In these compounds, the aminoacetonitrile core is fundamental to their mechanism of action, which involves targeting a specific nematode receptor. wormboss.com.au
The synthesis of various heterocyclic structures often utilizes the reactivity of the aminoacetonitrile scaffold, highlighting its importance as a building block for diverse pharmacophores. For example, the reaction of 2-((diphenylmethylene)amino)acetonitrile with enones is a method to produce precursors for non-proteinogenic α-amino acids and other complex nitrogen-containing rings. mdpi.com
Conformational and Stereochemical Impact on Biological Recognition
The three-dimensional structure, including conformation and stereochemistry, of a drug molecule is paramount for its interaction with chiral biological targets like enzymes and receptors. hama-univ.edu.sy Alterations in the spatial arrangement of functional groups can lead to significant differences in biological activity. hama-univ.edu.sy For derivatives of this compound, the stereocenter that can be created at the α-carbon (the carbon atom between the amine and nitrile groups) and the conformational flexibility around the amine linker are key considerations for biological recognition.
Although specific stereochemical studies on this compound were not found, the principles can be extrapolated from related structures. When a molecule contains a chiral center, its enantiomers can exhibit different potencies and even different biological activities. This is because the binding site of a receptor or enzyme is itself chiral, and one enantiomer will typically have a better geometric and electronic fit than the other. hama-univ.edu.sy
Proposed Molecular Mechanisms of Action
Interactions with Specific Molecular Targets (e.g., enzymes, receptors)
The molecular mechanism of action for derivatives of this compound can be inferred from the known targets of analogous compound classes. The aminoacetonitrile scaffold is the defining feature of the Amino-Acetonitrile Derivatives (AADs), a class of anthelmintics with a unique mode of action. nih.govwormboss.com.au The primary target for AADs, such as monepantel, is a specific subset of nicotinic acetylcholine (B1216132) receptor (nAChR) subunits found exclusively in nematodes. wormboss.com.au Binding of AADs to these receptors leads to paralysis and subsequent death of the roundworms. wormboss.com.au This suggests that this compound and its analogs could potentially interact with specific ion channels or receptors in a similar manner, particularly in invertebrates.
Furthermore, the 3,5-difluorophenyl moiety has been incorporated into molecules designed to target specific mammalian receptors. As noted previously, somatostatin analogs containing 3-(3',5'-difluorophenyl)-alanine have been shown to bind with high affinity and selectivity to G-protein-coupled somatostatin receptors (SSTRs), particularly SSTR2 and SSTR3. nih.gov The electron-poor nature of the difluorophenyl ring facilitates specific π-π interactions that are crucial for selective binding. nih.gov This indicates a potential for this compound derivatives to be designed as selective modulators of G-protein-coupled receptors.
The α-amino nitrile structure is also a well-known pharmacophore for inhibiting cysteine and serine proteases. nih.gov Enzymes such as cathepsins and dipeptidyl peptidases can be potently and reversibly inhibited by these compounds. nih.gov The mechanism involves the nucleophilic attack of the catalytic residue (cysteine or serine) on the electrophilic carbon of the nitrile group, forming a stable, reversible covalent adduct. nih.gov Therefore, it is plausible that derivatives of this compound could act as inhibitors of specific proteases.
| Potential Molecular Target | Class of Compound | Proposed Interaction | Reference |
| Nematode nAChR Subunits | Amino-Acetonitrile Derivatives | Receptor binding causing paralysis | wormboss.com.au |
| Somatostatin Receptors (SSTR2, SSTR3) | Somatostatin Analogs with Dfp | High-affinity, selective binding via π-π interactions | nih.gov |
| Cysteine/Serine Proteases | α-Amino Nitrile Inhibitors | Reversible covalent inhibition via nitrile group | nih.gov |
Cellular Pathways Modulated by the Compound and Its Analogs
The interaction of this compound derivatives with their molecular targets can trigger downstream cellular signaling pathways, leading to a specific biological response. Based on the potential targets, several cellular pathways may be modulated.
If the compounds act as anthelmintics by targeting nematode nAChRs, the primary cellular effect would be the disruption of neurotransmission in the parasite. This leads to spastic paralysis of the worm's musculature, an inability to maintain its position in the host's gastrointestinal tract, and eventual expulsion. nih.govwormboss.com.au
Should the analogs target mammalian receptors like SSTRs, they could modulate pathways involved in hormone secretion and cell proliferation. nih.gov Somatostatin receptors are known to inhibit the release of various hormones, including growth hormone and insulin, and to induce cell cycle arrest and apoptosis. nih.gov Therefore, activation or blockade of these receptors by a this compound derivative could have significant effects on endocrine regulation and cancer cell growth.
In the context of protease inhibition, these compounds could interfere with pathways crucial for protein turnover, antigen presentation, and tissue remodeling. For example, inhibiting cathepsins can affect immune responses and has been explored as a therapeutic strategy for autoimmune diseases.
Furthermore, studies on structurally related chalcones containing a 3,5-difluorophenyl group have shown they can induce apoptosis in human oral squamous cell carcinoma cell lines. researchgate.net The mechanism involves the activation of caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP), which are hallmark events of the apoptotic cascade. researchgate.net This suggests that certain derivatives of this compound might also possess anticancer activity by triggering programmed cell death pathways.
Correlations Between Physicochemical Properties and Biological Activity
The biological activity of a molecule is intrinsically linked to its physicochemical properties, such as solubility, lipophilicity, ionization state (pKa), and molecular size. hama-univ.edu.sycutm.ac.intaylorfrancis.com These properties govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with its target. Quantitative structure-activity relationship (QSAR) studies often aim to build mathematical models that correlate these physicochemical properties with biological potency. hama-univ.edu.sy
Lipophilicity: Generally measured as the partition coefficient (logP), lipophilicity is crucial for a molecule's ability to cross biological membranes. cutm.ac.in Research on related aniline derivatives has shown that increasing the hydrophobicity of substituents on the phenyl ring can enhance biological activity, such as antibacterial potency. mdpi.com This is often because increased lipophilicity facilitates membrane transport to the site of action. However, excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding, reducing bioavailability. For this compound, the two fluorine atoms increase the lipophilicity of the phenyl ring compared to an unsubstituted ring.
Electronic Effects: The electron-withdrawing nature of the two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties. It reduces the pKa of the amine linker, making it less basic. This can affect the degree of ionization at physiological pH, which in turn impacts solubility, membrane permeability, and the potential for ionic interactions with a biological target. taylorfrancis.com The electron-poor character of the difluorophenyl ring is also key to its ability to form favorable π-π stacking interactions with electron-rich aromatic systems in receptor binding sites. nih.gov
Molecular Size and Shape: The spatial arrangement and size of the molecule are critical for fitting into a specific binding pocket. hama-univ.edu.sy The conformation of the molecule, as discussed in section 8.3.3, is a dynamic property that influences how well the pharmacophoric features align with their counterparts on the target protein.
Future Research Directions and Potential Applications in Academic Chemistry
Development of Sustainable and Atom-Economical Synthetic Methodologies
Future research will likely focus on developing green and efficient synthetic routes to 2-[(3,5-Difluorophenyl)amino]acetonitrile and its derivatives. The classical Strecker reaction, a one-pot, three-component condensation of an amine (3,5-difluoroaniline), an aldehyde (formaldehyde), and a cyanide source, represents one of the most straightforward and atom-economical methods for preparing α-aminonitriles. researchgate.netnih.gov
Key areas for future investigation include:
Green Solvents: Exploring the use of water as a reaction medium, which has been shown to be effective for Strecker reactions catalyzed by indium powder, offering an environmentally benign alternative to traditional organic solvents. researchgate.netnih.gov
Catalyst-Free and Mild Conditions: Optimizing reaction conditions to minimize the need for catalysts and harsh reagents. Studies on related N-acylated α-aminonitriles have demonstrated that reactions can proceed efficiently with potassium cyanide in various solvents without a catalyst. acs.org
Alternative Cyanide Sources: Investigating the use of less toxic and easier-to-handle cyanide sources than hydrogen cyanide (HCN), such as trimethylsilyl (B98337) cyanide (TMSCN). researchgate.netnih.gov
Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer improved safety, scalability, and control over reaction parameters compared to batch synthesis.
A comparative table of potential synthetic approaches is presented below.
| Method | Catalyst/Reagent | Solvent | Advantages |
| Classical Strecker | None/Mild Acid | Water/Organic | High atom economy, simple procedure. nih.gov |
| Indium-Catalyzed | Indium Powder | Water | Environmentally friendly, high yields. researchgate.netnih.gov |
| Organocatalyzed | Thiourea (B124793) derivatives | Organic | Potential for enantioselectivity. mdpi.com |
| Solvent-Free | Mitsunobu's reagent | None | High yields, reduced waste. mdpi.com |
Exploration of New Catalytic Systems for Enantioselective and Regioselective Synthesis
The synthesis of chiral α-aminonitriles is a significant goal, as they are precursors to enantiomerically pure α-amino acids, which are vital building blocks for pharmaceuticals. mdpi.com Future work on this compound should explore asymmetric catalysis.
Enantioselective Synthesis: A primary objective is the development of catalytic systems for the enantioselective synthesis of chiral derivatives. This can be pursued through:
Organocatalysis: Chiral organocatalysts, such as those based on thiourea, squaramide, or quinine, have proven effective in asymmetric Strecker reactions, affording products with high enantiomeric excess (ee). mdpi.com Developing a catalyst tailored for the 3,5-difluoroaniline (B1215098) substrate would be a key research direction.
Metal-Based Catalysis: Chiral metal complexes could also be explored to catalyze the asymmetric addition of cyanide to the corresponding imine.
Regioselective Synthesis: While the core structure is defined, future research could explore regioselective functionalization of the 3,5-difluorophenyl ring. Developing catalytic methods to introduce additional substituents at specific positions would enable the creation of a diverse library of analogs for structure-activity relationship (SAR) studies.
Advanced Computational Modeling for Reaction Mechanism Prediction and Drug Design
Computational chemistry offers powerful tools to accelerate research. For this compound, computational modeling can be applied in two main areas:
Reaction Mechanism Prediction: Density Functional Theory (DFT) and other quantum mechanical methods can be used to elucidate the mechanisms of synthetic reactions. For instance, modeling the transition states in a proposed organocatalyzed Strecker reaction can help in understanding the source of enantioselectivity and guide the design of more efficient catalysts. mdpi.com
Drug Design: The difluorophenyl motif is a common feature in bioactive molecules. nih.govmdpi.com Computational tools are essential for:
In Silico Screening: Virtually screening libraries of derivatives against biological targets to identify potential hits.
Molecular Docking: Predicting the binding mode and affinity of this compound analogs within the active site of a target protein.
ADME/Tox Prediction: Calculating absorption, distribution, metabolism, excretion, and toxicity properties to prioritize compounds with favorable drug-like characteristics for synthesis.
Design and Synthesis of Conformationally Restricted Analogs for SAR Refinement
To better understand the structural requirements for biological activity, the design and synthesis of conformationally restricted analogs of this compound would be a valuable research direction. By reducing the molecule's flexibility, it is possible to lock it into a specific bioactive conformation, which can lead to enhanced potency and selectivity.
This can be achieved by incorporating the aminonitrile scaffold into cyclic systems, such as:
Pyrrolidine (B122466) or piperidine (B6355638) rings.
Bicyclic or spirocyclic structures.
Synthesizing these rigid analogs and evaluating their biological activity would provide crucial insights into the spatial arrangement of key functional groups required for molecular recognition at a biological target, thereby refining the structure-activity relationship (SAR). Amino-acetonitrile derivatives have been identified as a promising class of anthelmintic compounds, and SAR studies are crucial for optimizing their activity. nih.govcapes.gov.br
Integration of High-Throughput Screening and Computational Methods for Lead Identification
The discovery of new applications for the this compound scaffold can be accelerated by combining high-throughput screening (HTS) with computational chemistry. enamine.net
The proposed workflow would involve:
Virtual Library Design: Computationally generating a large, diverse library of virtual compounds based on the this compound core.
In Silico Screening: Using molecular docking and other computational filters to screen the virtual library against various biological targets, identifying a smaller, prioritized subset of compounds.
Combinatorial Synthesis: Synthesizing the prioritized subset of compounds using efficient, parallel synthesis techniques.
High-Throughput Screening (HTS): Experimentally testing the synthesized compounds in miniaturized biochemical or cell-based assays to identify active "hits." biorxiv.org
Hit-to-Lead Optimization: Using the initial screening data to inform further rounds of design and synthesis, ultimately leading to potent and selective lead compounds.
This integrated approach, often referred to as "smart screening," leverages computational power to focus synthetic and screening efforts on the most promising molecules, making the discovery process more efficient. enamine.net
Elucidation of Detailed Molecular Interactions and Biological Pathways
Given that related amino-acetonitrile derivatives show potent anthelmintic activity, a critical area of future research is to determine the specific biological target and mechanism of action for compounds derived from the this compound scaffold. nih.govcapes.gov.br
Future studies should aim to:
Identify the Molecular Target: Utilize techniques such as affinity chromatography, photo-affinity labeling, or genetic screening to identify the specific protein or enzyme that the active compounds bind to.
Characterize Binding Interactions: Employ biophysical methods like Surface Plasmon Resonance (SPR) or X-ray crystallography to study the detailed molecular interactions between the compound and its target at the atomic level. enamine.net
Elucidate Biological Pathways: Once the target is known, further cell-based assays and "-omics" studies (e.g., proteomics, metabolomics) can be used to understand how modulating the target's activity affects downstream biological pathways, leading to the observed physiological effect. For example, some bioactive molecules have been found to interact with crucial pathways like the F1FO-ATPase and mitochondrial permeability transition pore formation. mdpi.com
Understanding these fundamental biological mechanisms is essential for the rational design of next-generation compounds with improved efficacy and safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
